molecular formula C20H35N7O7 B612663 GPRP acetate

GPRP acetate

Cat. No.: B612663
M. Wt: 485.5 g/mol
InChI Key: ZYTSTPIIKNCGRE-QKWXXBCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pefa 6003, also known as Gly-Pro-Arg-Pro, is a fibrin polymerization inhibitor. It inhibits the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex (GPIIb/IIIa). This compound is primarily used in research settings to study blood coagulation and related processes .

Biochemical Analysis

Biochemical Properties

GPRP acetate is a fibrin polymerization inhibitor that inhibits the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex . This interaction is crucial in the process of blood clotting. By inhibiting this interaction, this compound can potentially prevent the formation of blood clots .

Cellular Effects

In cellular contexts, this compound has been observed to have significant effects. For instance, it has been used to detect the effect of fibrinogen inhibition on the pathogenesis of dextran sulphate sodium (DSS)-induced colitis . This compound was found to significantly alleviate DSS-induced colitis as indicated by improvement of body weight loss and mortality . It decreased colonic inflammation and vascular permeability in DSS-treated mice .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the fibrinogen D domain, inhibiting the ability of fibrinogen to bind to the platelet membrane glycoprotein GPIIb/IIIa . This prevents the polymerization of fibrin monomers, thereby inhibiting blood clot formation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For instance, in a study involving DSS-induced colitis in mice, this compound was administered once daily for 10 days . Over this period, it was observed to significantly inhibit body weight loss and reduce DSS-induced mortality .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. In a study involving DSS-induced colitis in mice, a dosage of 100 mg/kg of this compound was administered . This dosage was found to significantly alleviate the symptoms of DSS-induced colitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pefa 6003 is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain Glycine-Proline-Arginine-Proline. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of Pefa 6003 follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and produce the peptide in bulk. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Pefa 6003 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds, leading to the breakdown of the peptide into its constituent amino acids.

Major Products

The major products formed from the hydrolysis of Pefa 6003 are the individual amino acids glycine, proline, and arginine .

Scientific Research Applications

Pefa 6003 has a wide range of applications in scientific research:

Mechanism of Action

Pefa 6003 exerts its effects by inhibiting the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex. This inhibition prevents the polymerization of fibrin, a key step in blood clot formation. The molecular target of Pefa 6003 is the GPIIb/IIIa complex, and the pathway involved is the coagulation cascade .

Comparison with Similar Compounds

Similar Compounds

    Gly-Pro-Arg-Pro acetate: Another form of Pefa 6003 with similar inhibitory properties.

    Pefabloc FG: A fibrinogen-related peptide that also inhibits fibrin polymerization.

Uniqueness

Pefa 6003 is unique in its specific inhibition of the GPIIb/IIIa complex, making it a valuable tool for studying platelet function and blood coagulation. Its high purity and well-defined structure make it suitable for a wide range of research applications .

Biological Activity

GPRP acetate, or Gly-Pro-Arg-Pro acetate, is a synthetic peptide that has garnered attention in biomedical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on inflammation, and potential therapeutic applications.

Overview of this compound

This compound is a tetrapeptide that consists of glycine (Gly), proline (Pro), arginine (Arg), and proline (Pro), with an acetate group. It is primarily studied for its role in modulating immune responses and inflammation, particularly through interactions with G-protein-coupled receptors (GPCRs).

  • Inflammasome Regulation :
    This compound has been shown to influence the NLRP3 inflammasome, a critical component in the immune response. Acetate, a metabolite related to GPRP, can attenuate inflammasome activation through the GPR43 receptor. This interaction leads to decreased calcium mobilization and promotes autophagy-mediated degradation of NLRP3, potentially reducing inflammation in models of endotoxemia and peritonitis .
  • Cytokine Modulation :
    Research indicates that this compound can modulate the production of cytokines such as TNF-α in microglial cells. In one study, acetate exacerbated TNF-α production when administered alongside lipopolysaccharide (LPS), suggesting a dual role where it can act both as an anti-inflammatory agent and as a pro-inflammatory signal depending on the context .
  • Receptor Specificity :
    The biological activity of this compound may also be linked to its selective action on specific GPCRs. While acetate primarily activates GPR43, it has been noted that different short-chain fatty acids (SCFAs) interact variably with GPCRs, influencing metabolic and inflammatory pathways .

Case Studies

  • Study on Microglial Cells :
    A study investigated the effects of this compound on microglial cells treated with LPS. The results indicated that while lower concentrations did not affect cell viability, a concentration of 25 mM significantly increased TNF-α production without compromising cell health. This suggests that this compound can enhance inflammatory responses in certain contexts .
  • In Vivo Models :
    In vivo experiments demonstrated that acetate can protect against NLRP3 inflammasome-dependent peritonitis and LPS-induced endotoxemia in mice models. These findings underscore the potential therapeutic implications of using acetate-related compounds like this compound in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Inflammasome RegulationAttenuation via GPR43
Cytokine ProductionModulation of TNF-α
In Vivo Anti-inflammatoryProtection against endotoxemia
GPCR ActivationSelective for GPR43

Properties

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4)/t11-,12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTSTPIIKNCGRE-QKWXXBCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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